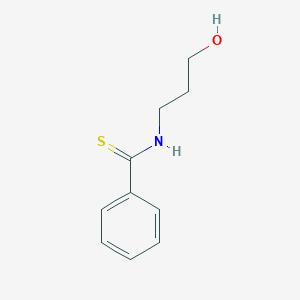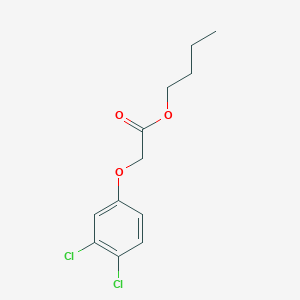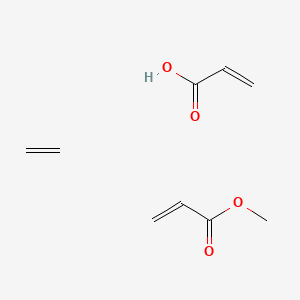
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes a pyrrole ring substituted with acetic acid, dimethyl groups, and a dimethylphenyl group. The compound’s structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- typically involves multi-step organic reactionsFor instance, ethyl acetoacetate can be used as a starting material to form the pyrrole ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations. The use of protective groups and selective deprotection steps can also be employed to achieve the final product.
化学反応の分析
Types of Reactions: 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
科学的研究の応用
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting specific biological pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
類似化合物との比較
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound shares a similar pyrrole core but differs in the substituents attached to the ring.
2,5-Dimethyl-1H-pyrrole: A simpler pyrrole derivative with only dimethyl groups attached to the ring.
Uniqueness: 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- is unique due to its specific combination of substituents, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
42780-29-0 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C16H19NO2/c1-10-5-6-15(7-11(10)2)17-12(3)8-14(13(17)4)9-16(18)19/h5-8H,9H2,1-4H3,(H,18,19) |
InChIキー |
MLSVYUNSGGHQSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)CC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
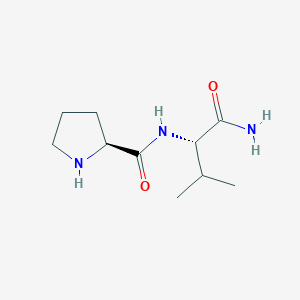


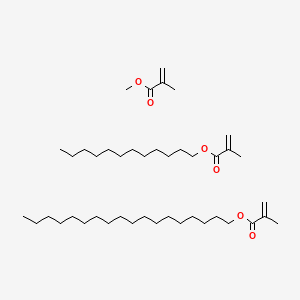
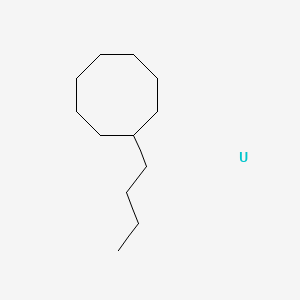

![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
